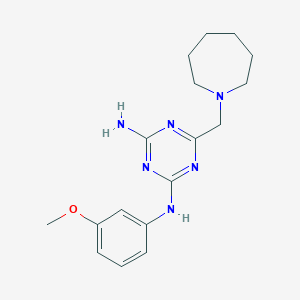![molecular formula C15H21NO2 B5312126 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used as a research chemical and has been found to have potential applications in the field of pain management. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
Mechanism of Action
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide acts on the mu opioid receptor, which is located in the brain and spinal cord. When 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide binds to the mu opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the relief of pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been found to have other biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has also been found to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
Advantages and Limitations for Lab Experiments
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several advantages as a research chemical. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the mu opioid receptor. However, its potential for abuse and toxicity limit its use in laboratory experiments, and it is important to handle the compound with caution.
Future Directions
There are several future directions for research on 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu opioid receptor. Another area of interest is the development of new formulations that can be used for pain management. Additionally, further studies are needed to determine the long-term effects of 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can be synthesized through a multistep process starting with the reaction of 2-bromotoluene with magnesium in the presence of ether to form 2-methylphenylmagnesium bromide. This is then reacted with ethyl 2-bromopropionate to form 2-(2-methylphenyl)propionic acid ethyl ester. The final step involves the reaction of the ethyl ester with tetrahydrofuran and hydroxylamine hydrochloride to form 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide.
Scientific Research Applications
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential use as an analgesic in the treatment of pain. It has been found to have a high affinity for the mu opioid receptor, which is responsible for mediating pain relief. In preclinical studies, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have potent analgesic effects, with a potency similar to that of morphine.
properties
IUPAC Name |
2-(2-methylphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-3-4-7-13(11)10-15(17)16-12(2)14-8-5-9-18-14/h3-4,6-7,12,14H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXFNQCLKKOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)